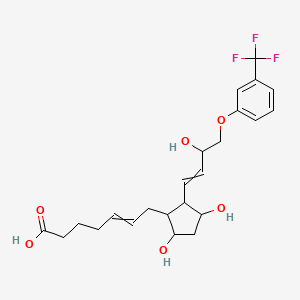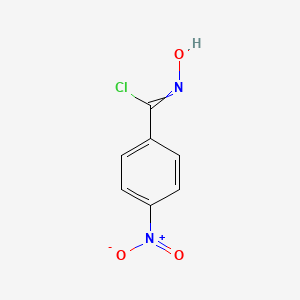
15(S)-Fluprostenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
15(S)-Fluprostenol is a synthetic analog of prostaglandin F2α, a naturally occurring prostaglandin involved in various physiological processes. This compound is primarily used in veterinary medicine for its luteolytic properties, which means it can cause the regression of the corpus luteum, a structure involved in the reproductive cycle.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 15(S)-Fluprostenol typically involves multiple steps, starting from readily available prostaglandin precursors. The key steps include:
Hydroxylation: Introduction of hydroxyl groups at specific positions.
Fluorination: Incorporation of fluorine atoms to enhance biological activity and metabolic stability.
Esterification: Formation of ester bonds to improve the compound’s pharmacokinetic properties.
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Catalytic Hydrogenation: To reduce double bonds.
Chromatographic Purification: To isolate the desired product from reaction mixtures.
Crystallization: To obtain the compound in a pure, solid form.
Chemical Reactions Analysis
Types of Reactions: 15(S)-Fluprostenol undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Hydrogenation of double bonds.
Substitution: Replacement of functional groups with others, such as halogens.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogenating agents like thionyl chloride.
Major Products:
Oxidation Products: Ketones and aldehydes.
Reduction Products: Saturated hydrocarbons.
Substitution Products: Halogenated derivatives.
Scientific Research Applications
15(S)-Fluprostenol has a wide range of applications in scientific research, including:
Chemistry: Used as a reference compound in the study of prostaglandin analogs.
Biology: Investigated for its role in cellular signaling pathways.
Medicine: Explored for its potential therapeutic effects in reproductive health.
Industry: Utilized in the development of veterinary pharmaceuticals.
Mechanism of Action
15(S)-Fluprostenol exerts its effects by binding to prostaglandin F2α receptors, leading to the activation of intracellular signaling pathways. This binding results in:
Luteolysis: Regression of the corpus luteum.
Smooth Muscle Contraction: Induction of uterine contractions.
Inflammatory Response Modulation: Regulation of inflammatory mediators.
Comparison with Similar Compounds
Prostaglandin F2α: The natural analog with similar biological activity.
Cloprostenol: Another synthetic analog with similar luteolytic properties.
Dinoprost: A prostaglandin analog used in veterinary medicine.
Uniqueness: 15(S)-Fluprostenol is unique due to its enhanced metabolic stability and potency compared to natural prostaglandins. The incorporation of fluorine atoms significantly improves its pharmacokinetic profile, making it more effective in clinical applications.
Properties
IUPAC Name |
7-[3,5-dihydroxy-2-[3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29F3O6/c24-23(25,26)15-6-5-7-17(12-15)32-14-16(27)10-11-19-18(20(28)13-21(19)29)8-3-1-2-4-9-22(30)31/h1,3,5-7,10-12,16,18-21,27-29H,2,4,8-9,13-14H2,(H,30,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWSWYXNVCBLWNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C1O)C=CC(COC2=CC=CC(=C2)C(F)(F)F)O)CC=CCCCC(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29F3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10860576 |
Source


|
| Record name | 7-(3,5-Dihydroxy-2-{3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-en-1-yl}cyclopentyl)hept-5-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10860576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Diethyl [2,2'-bipyridine]-3,3'-dicarboxylate](/img/structure/B1630454.png)






![[6-(diethylamino)-9-(2-methoxycarbonylphenyl)xanthen-3-ylidene]-diethylazanium;tetrachlorozinc(2-)](/img/structure/B1630472.png)






